

Spectroscopic Fingerprinting: A Comparative Guide to Confirming the Structure of 1,4-Pentanediol

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Compound of Interest

Compound Name: 1,4-Pentanediol

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In the realm of chemical synthesis and drug development, unequivocal structural confirmation of molecules is paramount. For researchers and scientists working with isomeric compounds, distinguishing between structurally similar molecules like the various pentanediol isomers presents a significant analytical challenge. This guide provides a comprehensive comparison of the spectroscopic characteristics of **1,4-Pentanediol** against its common isomers: 1,3-Pentanediol, 1,5-Pentanediol, and 2,4-Pentanediol. By leveraging the unique fingerprints generated by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C), and Mass Spectrometry (MS), we present a clear and data-driven approach to structural verification.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **1,4-Pentanediol** and its isomers, providing a quantitative basis for their differentiation.

Table 1: ^1H NMR Spectral Data (CDCl_3)

Compound	Chemical Shift (δ) ppm / Multiplicity / Integration / Assignment
1,4-Pentanediol	~ 3.8 (m, 1H, CH-OH), ~ 3.7 (m, 2H, CH ₂ -OH), 1.5-1.7 (m, 4H, -CH ₂ -CH ₂ -), 1.2 (d, 3H, CH ₃)
1,3-Pentanediol	~ 4.0 (m, 1H, CH-OH), ~ 3.7 (t, 2H, CH ₂ -OH), 1.5-1.6 (m, 2H, -CH ₂ -), 1.4 (q, 2H, -CH ₂ -CH ₃), 0.9 (t, 3H, -CH ₃)
1,5-Pentanediol	~ 3.6 (t, 4H, 2 x CH ₂ -OH), ~ 1.6 (quintet, 2H, - CH ₂ -), ~ 1.4 (quintet, 4H, 2 x -CH ₂ -)
2,4-Pentanediol	~ 4.1 (m, 2H, 2 x CH-OH), 1.6 (t, 2H, -CH ₂ -), 1.2 (d, 6H, 2 x CH ₃)

Table 2: ¹³C NMR Spectral Data (CDCl₃)

Compound	Chemical Shift (δ) ppm / Assignment
1,4-Pentanediol	~ 67.5 (CH-OH), ~ 62.5 (CH ₂ -OH), ~ 36.0 (-CH ₂ -), ~ 28.9 (-CH ₂ -), ~ 23.3 (CH ₃)[1]
1,3-Pentanediol	~ 70.0 (CH-OH), ~ 62.0 (CH ₂ -OH), ~ 38.0 (-CH ₂ -), ~ 27.0 (-CH ₂ -), ~ 10.0 (CH ₃)
1,5-Pentanediol	~ 62.8 (2 x CH ₂ -OH), ~ 32.4 (2 x -CH ₂ -), ~ 22.6 (- CH ₂ -)
2,4-Pentanediol	~ 65.0 (2 x CH-OH), ~ 45.0 (-CH ₂ -), ~ 24.0 (2 x CH ₃)

Table 3: IR Spectral Data (Liquid Film)

Compound	Key Absorptions (cm ⁻¹) / Assignment
1,4-Pentanediol	3350 (broad, O-H stretch), 2960-2850 (C-H stretch), 1050 (C-O stretch)
1,3-Pentanediol	3340 (broad, O-H stretch), 2960-2870 (C-H stretch), 1060 (C-O stretch)
1,5-Pentanediol	3330 (broad, O-H stretch), 2940-2860 (C-H stretch), 1070 (C-O stretch)
2,4-Pentanediol	3360 (broad, O-H stretch), 2970-2860 (C-H stretch), 1100 (C-O stretch)

Table 4: Mass Spectrometry Data (Electron Ionization)

Compound	Key Fragment Ions (m/z)
1,4-Pentanediol	87 (M-CH ₃), 71 (M-H ₂ O-CH ₃), 45 (CH ₃ CHO ⁺)
1,3-Pentanediol	87 (M-CH ₃), 73 (M-C ₂ H ₅), 57 (M-H ₂ O-C ₂ H ₅)
1,5-Pentanediol	86 (M-H ₂ O), 69 (M-H ₂ O-OH), 56, 41[2][3]
2,4-Pentanediol	89 (M-CH ₃), 71 (M-CH ₃ -H ₂ O), 45 (CH ₃ CHO ⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-25 mg of the pentanediol sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be filtered through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
- ¹H NMR Acquisition:
 - The spectrum is acquired on a 400 MHz or 500 MHz NMR spectrometer.

- The spectrometer is locked onto the deuterium signal of the solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- A standard proton pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- The chemical shifts are referenced to the residual solvent peak (e.g., CHCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - The spectrum is acquired on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.
 - A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.
 - A longer acquisition time and a greater number of scans are typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

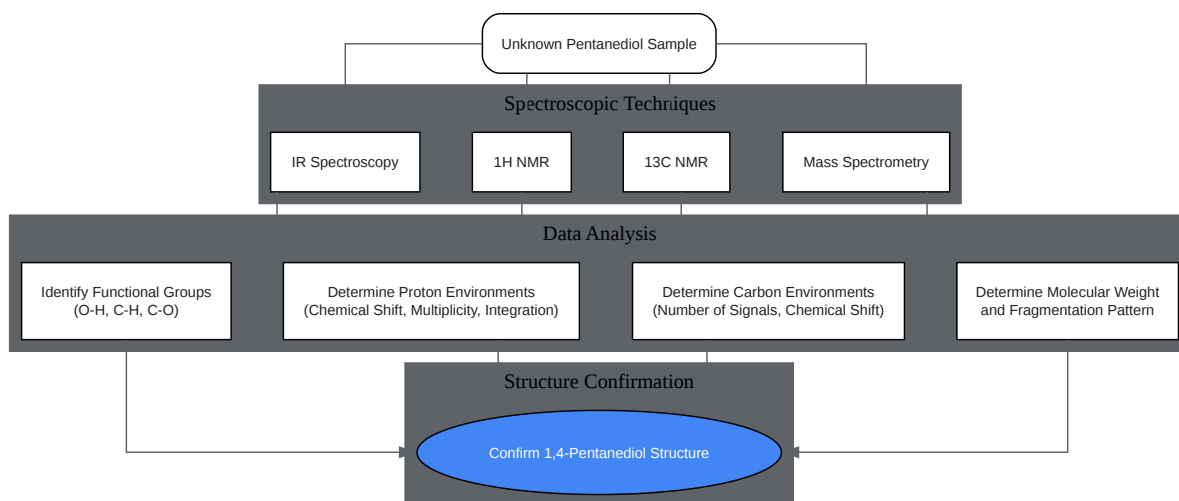
- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Data Acquisition:
 - The salt plates are mounted in the sample holder of an FTIR spectrometer.
 - A background spectrum of the clean salt plates is recorded.
 - The sample spectrum is then recorded, and the background is automatically subtracted.
 - The spectrum is typically scanned over the range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- **Sample Introduction:** The liquid pentanediol sample is introduced into the mass spectrometer, often via direct injection or after separation by gas chromatography (GC).
- **Ionization:** Electron ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The abundance of each ion is measured by a detector, generating a mass spectrum.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for confirming the structure of **1,4-Pentanediol** using the described spectroscopic techniques.



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Caption: Workflow for the spectroscopic confirmation of **1,4-Pentanediol**.

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